6alpha-Methylprednisone
Overview
Description
Mechanism of Action
Target of Action
The primary target of 6alpha-Methylprednisolone, also known as 6-Methylprednisolone, is the glucocorticoid receptor (GR) . The GR plays a crucial role in the regulation of gene expression and affects a wide array of physiological functions, including modulation of carbohydrate, protein, and lipid metabolism, and maintenance of fluid and electrolyte homeostasis .
Mode of Action
Upon binding to the GR, 6alpha-Methylprednisolone activates the receptor, triggering a cascade of downstream signaling pathways . This interaction with the GR leads to changes in gene expression that result in a wide array of physiological effects . The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .
Biochemical Pathways
The activation of the GR by 6alpha-Methylprednisolone leads to the suppression of pro-inflammatory cytokine production, inhibition of cell proliferation, and hindered cell migration . These effects are achieved through the modulation of various biochemical pathways that are influenced by the GR .
Pharmacokinetics
6alpha-Methylprednisolone is well absorbed and shows dose-dependent pharmacokinetics, with an increase in dose leading to an increase in volume of distribution and plasma clearance . The compound is metabolized in the liver to various metabolites . The distribution volume of the compound when administered intravenously is approximately 24 ± 6 L .
Result of Action
The result of 6alpha-Methylprednisolone’s action is a decrease in inflammation and immune response. This is achieved through the suppression of migration of polymorphonuclear leukocytes, reversal of increased capillary permeability , and suppression of pro-inflammatory cytokine production . These effects can lead to a reduction in symptoms in various inflammatory and autoimmune conditions.
Action Environment
The action, efficacy, and stability of 6alpha-Methylprednisolone can be influenced by various environmental factors. For instance, the compound is practically insoluble in water but soluble in dehydrated ethanol, chloroform, and ether . This solubility profile can affect the compound’s bioavailability and distribution in the body. Furthermore, the compound’s effects can be influenced by the presence of other substances in the body, such as other medications or substances that can interact with the GR .
Biochemical Analysis
Biochemical Properties
6alpha-Methylprednisolone exerts its effects by binding to the glucocorticoid receptor (GR) . Upon binding, the GR is activated, triggering a cascade of downstream signaling pathways . It is involved in almost all stages of the mRNA life cycle, including splicing, export, translation, and stability .
Cellular Effects
6alpha-Methylprednisolone has been used to stimulate RPMI 8226.1 cells to govern the expression of the human interleukin-10 (IL-10) gene . It has also been used to induce depletion of CD14 + CD16 + monocytes . It is useful in treating skin diseases, allergies, multiple sclerosis, asthma, rheumatic disorders, chronic obstructive pulmonary disease, croup, and cancer .
Molecular Mechanism
The molecular mechanism of 6alpha-Methylprednisolone involves its binding to the glucocorticoid receptor (GR). Upon binding, the GR is activated, triggering a cascade of downstream signaling pathways . It acts as a mineralocorticoid and glucocorticoid receptor agonist .
Temporal Effects in Laboratory Settings
In a study on rats with lipopolysaccharide-induced acute lung injury, the temporal pattern of change in four genes was measured after a single dose of 6alpha-Methylprednisolone . Two genes with enhanced expression showed a slow onset and moderate rate of decline within a 24-hour time frame, while two genes with reduced expression exhibited a rapid onset and prolonged suppression over a ≥ 72-hour time span .
Dosage Effects in Animal Models
In an equine osteochondral fragment exercise model, 6alpha-Methylprednisolone was administered intra-articularly . The study found that clinical improvement in the degree of lameness was not associated with 6alpha-Methylprednisolone administration .
Metabolic Pathways
6alpha-Methylprednisolone is involved in eight metabolic pathways related to steroid hormones and eicosanoids . These pathways reflect eicosanoid metabolism, such as arachidonic acid and prostaglandins .
Transport and Distribution
Occupational exposure to 6alpha-Methylprednisolone may occur through inhalation of dusts or dermal contact with this compound at workplaces where 6alpha-Methylprednisolone is produced or used . If released into water, 6alpha-Methylprednisolone is expected to adsorb to suspended solids and sediment .
Subcellular Localization
Given its mechanism of action involving binding to the glucocorticoid receptor, it can be inferred that it is likely to be found in the cytoplasm before it binds to the receptor, and in the nucleus after the receptor-ligand complex is formed .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylprednisone can be synthesized through several chemical routes. One common method involves the modification of prednisolone. . This can be achieved through a series of chemical reactions, including oxidation and reduction steps, under controlled conditions.
Industrial Production Methods
In industrial settings, the production of methylprednisone often involves large-scale chemical synthesis. The process includes the use of specific solvents and reaction conditions to ensure high purity and yield. For example, the preparation of methylprednisolone succinate involves crystallization and purification steps to increase the compound’s purity and reduce impurities .
Chemical Reactions Analysis
Types of Reactions
Methylprednisone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in the reactions involving methylprednisone include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methylprednisone can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methylprednisone has a wide range of scientific research applications:
Comparison with Similar Compounds
Methylprednisone is often compared with other glucocorticoids, such as prednisone, prednisolone, and dexamethasone. Here are some key differences:
Prednisone: Both prednisone and methylprednisone are used to treat similar conditions, but methylprednisone is available in an injectable form, making it useful for severe inflammation.
Prednisolone: Methylprednisone is a methylated derivative of prednisolone, which enhances its anti-inflammatory properties.
Dexamethasone: Dexamethasone is more potent than methylprednisone and has a longer duration of action.
Similar Compounds
- Prednisone
- Prednisolone
- Dexamethasone
- Hydrocortisone
- Triamcinolone
Properties
IUPAC Name |
17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,19,23,27H,5,7-8,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYCRJXQZUCUND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.